Cas no 888463-23-8 (N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide)

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is a specialized organic compound featuring a benzofuran core substituted with a propanamido group at the 3-position and a carboxamide linkage to a 3-chloro-4-fluorophenyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro and fluoro substituents enhance its reactivity and binding affinity, while the benzofuran scaffold contributes to stability and bioavailability. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s modular design also facilitates further derivatization for structure-activity relationship studies.
N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide structure
888463-23-8 structure
Product Name:N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide
CAS No:888463-23-8
MF:C18H14ClFN2O3
MW:360.766767024994
CID:6020948
PubChem ID:7200190
Update Time:2025-05-19

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide
    • N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
    • AB00677143-01
    • SR-01000018558-1
    • SR-01000018558
    • AKOS024617163
    • F1883-0610
    • 888463-23-8
    • N-(3-chloro-4-fluorophenyl)-3-propionamidobenzofuran-2-carboxamide
    • Inchi: 1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: VOPCXUJLGUIICR-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)CC)=C1C(NC1=CC=C(F)C(Cl)=C1)=O

Computed Properties

  • Exact Mass: 360.0676982g/mol
  • Monoisotopic Mass: 360.0676982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 71.3Ų

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N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide Related Literature

Additional information on N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide: A Comprehensive Overview

The compound CAS No 888463-23-8, also known as N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their unique chemical properties and biological activities. The molecule's structure is characterized by a benzofuran ring system, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of substituents such as chlorine and fluorine atoms on the aromatic ring further enhances its chemical reactivity and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as Suzuki coupling and microwave-assisted synthesis. These techniques not only improve the yield but also ensure high purity, making the compound suitable for advanced research applications. The incorporation of a propanamido group into the molecule's structure introduces additional functional groups, which can be exploited for further chemical modifications or as binding sites in biological systems.

From a pharmacological perspective, N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide has shown promising activity in various assays targeting enzymes, receptors, and other biological molecules. For instance, studies have demonstrated its potential as an inhibitor of certain kinases, which are critical targets in cancer therapy. The fluorinated aromatic moiety contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets. Furthermore, the chlorine substituent introduces electronic effects that can modulate the molecule's reactivity and selectivity.

The synthesis of this compound involves a multi-step process that begins with the preparation of the benzofuran core. This is typically achieved through cyclization reactions involving appropriate precursors such as o-hydroxybenzaldehyde derivatives. Subsequent steps involve nucleophilic substitutions or amide bond formations to introduce the desired substituents. The use of protecting groups and rigorous purification techniques ensures the final product meets stringent quality standards.

Recent research has focused on optimizing the synthesis pathway to reduce costs and improve scalability. For example, researchers have explored the use of catalytic systems to facilitate key transformations, such as the formation of the amide bond between the benzofuran moiety and the propanamido group. These advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production if required.

In terms of applications, this compound holds great promise in drug discovery programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Its unique combination of structural features makes it an attractive candidate for further preclinical studies. Additionally, it serves as a valuable tool in medicinal chemistry for exploring structure-activity relationships (SAR) among similar compounds.

The development of novel analogs based on this compound has also been an area of active research. By systematically modifying substituents on both the benzofuran ring and the propanamido group, scientists aim to identify derivatives with improved pharmacokinetic profiles or enhanced biological activity. These efforts are supported by computational modeling techniques that predict molecular interactions and guide experimental design.

In conclusion, CAS No 888463-23-8 represents a significant advancement in organic synthesis and drug discovery. Its unique chemical properties, combined with recent breakthroughs in synthetic methodologies and pharmacological studies, position it as a valuable asset in both academic research and industrial applications. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative therapeutic agents and advanced materials.

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